
6-(Pentafluoroethyl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pentafluoroethyl)pyridine-3-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C₈H₄F₅NO. This compound is characterized by the presence of a pentafluoroethyl group attached to the sixth position of the pyridine ring and an aldehyde group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pentafluoroethyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with pentafluoroethylating agents under controlled conditions. For instance, the interaction of pyridine-3-carbaldehyde with pentafluoroacetonitrile in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions are crucial for efficient production. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pentafluoroethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms in the pentafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the fluorinated group under appropriate conditions.
Major Products
Oxidation: 6-(Pentafluoroethyl)pyridine-3-carboxylic acid.
Reduction: 6-(Pentafluoroethyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Pentafluoroethyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Pentafluoroethyl)pyridine-3-carbaldehyde is largely influenced by its fluorinated structure. The electron-withdrawing effect of the fluorine atoms can modulate the reactivity of the aldehyde group, making it a versatile intermediate in various chemical reactions. The compound can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing molecular pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoropyridine-3-carbaldehyde: Similar structure but with a single fluorine atom instead of a pentafluoroethyl group.
3-(Trifluoromethyl)pyridine-2-carbaldehyde: Contains a trifluoromethyl group at the second position of the pyridine ring.
2,6-Difluoropyridine-3-carbaldehyde: Features two fluorine atoms at the second and sixth positions of the pyridine ring.
Uniqueness
6-(Pentafluoroethyl)pyridine-3-carbaldehyde is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and enhanced stability .
Eigenschaften
CAS-Nummer |
1816282-87-7 |
|---|---|
Molekularformel |
C8H4F5NO |
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-2-1-5(4-15)3-14-6/h1-4H |
InChI-Schlüssel |
GIJKNSZMUDKAAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C=O)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



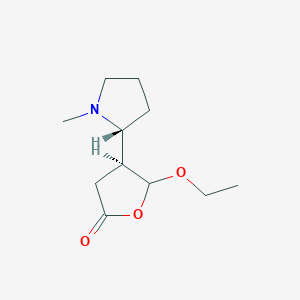
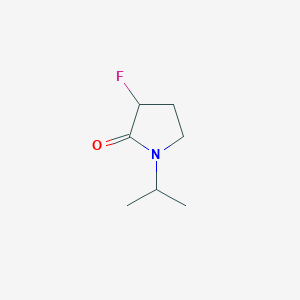
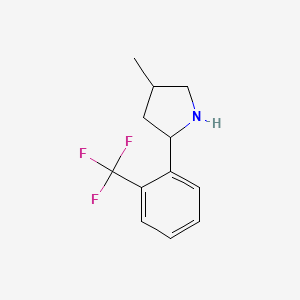
![N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B15206800.png)
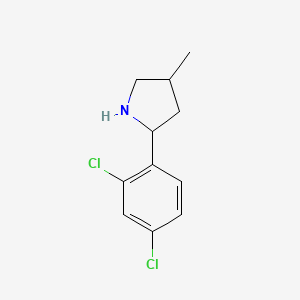
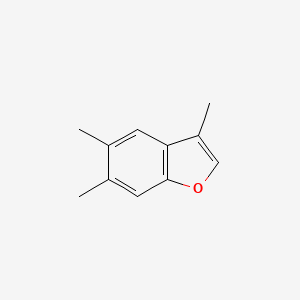
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
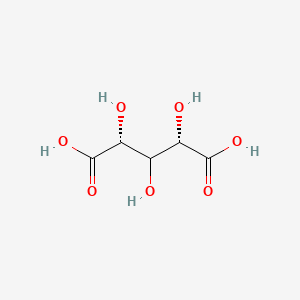
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)
![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)


![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)
